molecular formula C15H21N5O2S B118565 2-Amino-(6-amidobiotinyl)pyridine CAS No. 153086-93-2

2-Amino-(6-amidobiotinyl)pyridine

Cat. No. B118565
M. Wt: 335.4 g/mol
InChI Key: HTVVZQSPJYVEDP-BHDSKKPTSA-N
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Description

“2-Amino-(6-amidobiotinyl)pyridine” is a novel fluorescent compound that allows the tagging of oligosaccharides . It can tag oligosaccharides under nondegradative conditions with high efficiency .


Synthesis Analysis

This compound is synthesized as a fluorescent reagent . The synthesis process involves reductive amination, which permits sensitive detection and fractionation of these molecules .


Molecular Structure Analysis

The molecular structure of “2-Amino-(6-amidobiotinyl)pyridine” allows it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .


Chemical Reactions Analysis

The chemical reaction involved in the use of “2-Amino-(6-amidobiotinyl)pyridine” is reductive amination . This reaction allows for the tagging of free oligosaccharides, enabling sensitive detection and fractionation of these molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-(6-amidobiotinyl)pyridine” allow it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .

Scientific Research Applications

Fluorescent Tagging of Oligosaccharides

2-Amino-(6-amidobiotinyl)pyridine, identified as biotinylated diaminopyridine (BAP), is utilized as a novel fluorescent compound for tagging oligosaccharides. This tagging allows for the sensitive detection and fractionation of oligosaccharides by reversed-phase HPLC with detection at the picomole scale. BAP-tagged oligosaccharides can also form functional neoglycoprotein equivalents with avidin, which are useful in detecting receptors and generating monospecific antibodies (Toomre & Varki, 1994).

Biological Application in Glycoprotein Analysis

BAP is effective in monosaccharide compositional analysis of glycoproteins. The biotinyl group of BAP enables the recovery of sugar chains from reaction mixtures, allowing the creation of neoglycoproteins that carry multiple copies of oligosaccharides of defined structure. These complexes are instrumental in producing antibodies directed against the oligosaccharide chain and exploiting avidin-biotin technology for the detection and isolation of oligosaccharide-specific receptors (Rothenberg et al., 1993).

Corrosion Inhibition Studies

Pyridine derivatives, including 2-amino-(6-amidobiotinyl)pyridine, have been studied for their potential as corrosion inhibitors for metals in acidic environments. These studies are significant in the context of industrial applications where corrosion resistance is crucial (Ansari et al., 2015).

Anticancer Agent Research

Compounds related to 2-amino-(6-amidobiotinyl)pyridine have been synthesized and evaluated for their potential as anticancer agents. This highlights the broader relevance of pyridine derivatives in the development of new therapeutic agents (Chavva et al., 2013).

Safety And Hazards

According to the safety data sheet, “2-Amino-(6-amidobiotinyl)pyridine” may form combustible dust concentrations in air. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVVZQSPJYVEDP-BHDSKKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934672
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-(6-amidobiotinyl)pyridine

CAS RN

153086-93-2
Record name 2-Amino-(6-amidobiotinyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
BE Rothenberg, BK Hayes… - Proceedings of the …, 1993 - National Acad Sciences
Fluorescent tagging of free oligosaccharides by reductive amination permits sensitive detection and fractionation of these molecules. To expand the scope of this approach, we have …
Number of citations: 81 www.pnas.org
DK Toomre, A Varki - Glycobiology, 1994 - academic.oup.com
We recently described a novel fluorescent compound, 2-amino,6-amidobiotinyl-pyridine (BAP), that allows the tagging of oligosaccharides, their fractionation by reversed-phase HPLC …
Number of citations: 45 academic.oup.com
C Leteux, RA Childs, W Chai, MS Stoll… - …, 1998 - academic.oup.com
… We make some comparisons with 2-amino-6-amidobiotinyl-pyridine (BAP) derivatives obtained by reductive amination, and 6-(biotinyl)-aminocaproyl-hydrazide (BACH) derivatives …
Number of citations: 97 academic.oup.com
K Jabbour'AA, KSRW Parish… - Biological Fixation of …, 2013 - books.google.com
Temporal and spatial observations on the attachment of Nod-factors were made by biotinylating the reducing terminus of the lipo-chito-oligosaccharides of the broad host-range …
Number of citations: 0 books.google.com
HR Irving, NM Boukli, D Toomre, A Krause, CA Gehring… - 1997 - Springer
Temporal and spatial observations on the attachment of Nod-factors were made by biotinylating the reducing terminus of the lipo-chitooligosaccharides of the broad host-range …
Number of citations: 4 link.springer.com
C Leteux, MS Stoll, RA Childs, W Chai… - Journal of …, 1999 - Elsevier
This study was aimed at investigating the efficacy of presentation of biotinylated oligosaccharides on streptavidin-coated microwells for interactions with (a) three monoclonal antibodies …
Number of citations: 46 www.sciencedirect.com
JG Miller, V Farkaš, SC Sharples, SC Fry - Carbohydrate research, 2007 - Elsevier
Reducing monosaccharides were efficiently converted to stable 1-amino-1-deoxyalditols (=glycamines; distinguished from glycosylamines by mass-spectrometry) during incubation at …
Number of citations: 18 www.sciencedirect.com
DJ Harvey - Journal of Chromatography B, 2011 - Elsevier
Carbohydrates display a large diversity of structures and their analysis presents many obstacles as the result of properties such as isomeric diversity, existence of branched structures …
Number of citations: 277 www.sciencedirect.com
LR Ruhaak, G Zauner, C Huhn, C Bruggink… - Analytical and …, 2010 - Springer
Most methods for the analysis of oligosaccharides from biological sources require a glycan derivatization step: glycans may be derivatized to introduce a chromophore or fluorophore, …
Number of citations: 559 link.springer.com
N Utkina, SJ Yoon, S Hakomori - Glycoconjugate journal, 2010 - Springer
Previous studies by us and others established that cell-cell adhesion is mediated by specific carbohydrate-to-carbohydrate interaction (CCI). Those previous studies were based on …
Number of citations: 4 link.springer.com

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